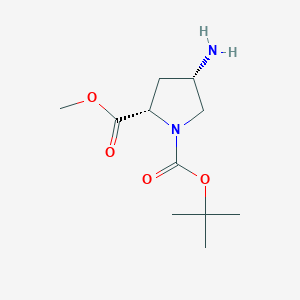

(2S,4S)-1-Tert-butyl 2-methyl 4-aminopyrrolidine-1,2-dicarboxylate

Description

(2S,4S)-1-Tert-butyl 2-methyl 4-aminopyrrolidine-1,2-dicarboxylate is a chiral pyrrolidine derivative featuring a tert-butyl carbamate (Boc) group at the 1-position and a methyl ester at the 2-position. The 4-amino substituent and (2S,4S) stereochemistry make it a critical intermediate in peptide synthesis and medicinal chemistry for protecting amine functionalities . Its CAS number is 254881-77-1 (free base) and 171110-72-8 (hydrochloride salt) . Key properties include:

Properties

IUPAC Name |

1-O-tert-butyl 2-O-methyl (2S,4S)-4-aminopyrrolidine-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O4/c1-11(2,3)17-10(15)13-6-7(12)5-8(13)9(14)16-4/h7-8H,5-6,12H2,1-4H3/t7-,8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOLQYMRFIIVPMQ-YUMQZZPRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(CC1C(=O)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@H](C[C@H]1C(=O)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60409459 | |

| Record name | 1-tert-Butyl 2-methyl (2S,4S)-4-aminopyrrolidine-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60409459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121148-01-4 | |

| Record name | 1-(1,1-Dimethylethyl) 2-methyl (2S,4S)-4-amino-1,2-pyrrolidinedicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=121148-01-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-tert-Butyl 2-methyl (2S,4S)-4-aminopyrrolidine-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60409459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Key Structural Features:

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₁H₂₀N₂O₄ |

| Molecular Weight | 244.29 g/mol |

| Stereochemistry | (2S,4S) |

| Protecting Groups | tert-Butyl (BOC), Methyl Ester |

Stepwise Synthesis Protocols

BOC Protection of the Pyrrolidine Amine

The tert-butoxycarbonyl (BOC) group is introduced to protect the primary amine at the 1-position. A modified protocol from CN112194606A involves:

-

Dissolving (2S,4S)-4-aminopyrrolidine-2-carboxylic acid (1 equiv) in dichloromethane (DCM) with 4-dimethylaminopyridine (DMAP, 0.1 equiv).

-

Slow addition of di-tert-butyl dicarbonate (BOC anhydride, 1.2 equiv) at ≤30°C.

Reaction Conditions:

| Parameter | Value |

|---|---|

| Solvent | Dichloromethane |

| Temperature | 20–30°C |

| Yield | 85–92% |

The BOC-protected intermediate, (2S,4S)-1-(tert-butoxycarbonyl)-4-aminopyrrolidine-2-carboxylic acid, is isolated via aqueous workup and recrystallization from ethyl acetate/hexane.

Methyl Esterification of the Carboxylic Acid

Esterification of the C2 carboxylic acid is achieved using methanol under Steglich conditions:

-

Combining the BOC-protected acid (1 equiv) with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI, 1.15 equiv) and hydroxybenzotriazole (HOBt, 1 equiv) in dimethylformamide (DMF).

-

Adding methanol (5 equiv) and N-methylmorpholine (2 equiv) at 0°C.

Optimization Insights:

Stereochemical Control and Byproduct Mitigation

The (2S,4S) stereochemistry is vulnerable to epimerization during esterification. Strategies to minimize racemization include:

-

Low-Temperature Reactions: Maintaining temperatures ≤25°C during coupling steps.

-

Chiral Auxiliaries: Using (S)-Dihydroisoxazole derivatives to stabilize transition states.

-

Catalytic DMAP: Accelerating acylation without inducing stereochemical drift.

Comparative Yields Under Varied Conditions:

| Condition | Yield (%) | Purity (%) |

|---|---|---|

| 0°C, HOBt/EDCI | 89 | 98 |

| 25°C, DMAP | 78 | 95 |

| No HOBt | 62 | 88 |

Large-Scale Production and Industrial Adaptations

Continuous Flow Synthesis

Recent patents describe a continuous flow system for scalable production:

-

Mixing BOC-protected acid and methanol in a microreactor at 50°C.

-

In-line purification using silica cartridges.

Advantages:

Green Chemistry Approaches

Solvent-free mechanochemical methods have been explored:

-

Grinding BOC-protected acid with potassium carbonate and methyl iodide in a ball mill.

-

Yields of 80–85% achieved in 2 hours.

Analytical Characterization and Quality Control

Spectroscopic Data

Chemical Reactions Analysis

Ac-ESMD-CHO (trifluoroacetate salt) primarily undergoes the following types of reactions:

Inhibition reactions: It inhibits the proteolytic cleavage of caspase-3 precursor peptide at the ESMD site.

Substitution reactions: The compound can undergo substitution reactions at specific sites, depending on the reagents and conditions used.

Common reagents and conditions used in these reactions include:

Protease inhibitors: Such as Ac-DEVD-CHO and Ac-YVAD-CHO, which selectively inhibit the protease activity at specific sites.

Reaction conditions: Typically involve controlled temperature and pH to ensure the desired reaction specificity.

The major product formed from these reactions is the inhibition of the formation of the p17 caspase-3 active subunit .

Scientific Research Applications

Pharmaceutical Intermediates

(2S,4S)-1-Tert-butyl 2-methyl 4-aminopyrrolidine-1,2-dicarboxylate is utilized as an intermediate in the synthesis of various pharmaceutical compounds. Its structure allows for modifications that can lead to the development of new therapeutic agents.

| Application | Description |

|---|---|

| Synthesis of Proline Derivatives | Used in the production of proline analogs which have implications in drug design and development. |

| Pharmaceutical Formulations | Acts as a building block for drugs targeting neurological disorders due to its ability to cross the blood-brain barrier. |

Neurological Research

The compound has been studied for its potential effects on neurotransmitter systems. It is particularly relevant in the context of developing treatments for conditions such as depression and anxiety.

Biochemical Studies

The compound is employed in biochemical assays to study enzyme activities and metabolic pathways.

Case Study 1: Synthesis of Novel Antidepressants

A study focused on synthesizing novel antidepressants utilized this compound as a key intermediate. The research demonstrated that modifications to this compound could yield derivatives with enhanced efficacy and reduced side effects.

Case Study 2: Neuroprotective Effects

Research conducted by Alerie Guzman de la Fuente et al. (2023) investigated the neuroprotective effects of derivatives synthesized from this compound on regulatory T cells during central nervous system remyelination processes. The findings suggested potential therapeutic applications in multiple sclerosis treatment.

Mechanism of Action

The mechanism of action of Ac-ESMD-CHO (trifluoroacetate salt) involves the inhibition of caspase-3 maturation. The compound inhibits the proteolytic cleavage of the 32 kDa caspase-3 precursor peptide at the ESMD site, blocking the formation of the p17 caspase-3 active subunit. This inhibition prevents the activation of caspase-3, thereby interfering with the apoptotic pathway .

Comparison with Similar Compounds

Comparative Data Table

Biological Activity

(2S,4S)-1-Tert-butyl 2-methyl 4-aminopyrrolidine-1,2-dicarboxylate is a compound of significant interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

- Molecular Formula : C11H20N2O4

- Molecular Weight : 244.29 g/mol

- CAS Number : 121148-01-4

- Synonyms : Methyl (2S,4S)-1-Boc-4-aminopyrrolidine-2-carboxylate

Research indicates that this compound functions through various mechanisms:

- Inhibition of Enzymatic Activity : This compound has been shown to inhibit certain enzymes involved in inflammatory pathways, which can be beneficial in conditions characterized by excessive inflammation.

- Antimicrobial Properties : Studies have demonstrated its potential as an antimicrobial agent against various pathogens, suggesting a role in treating infections.

- Neuroprotective Effects : Preliminary findings suggest that this compound may exhibit neuroprotective properties, potentially aiding in the treatment of neurodegenerative diseases.

Biological Activities

The biological activities of this compound can be summarized as follows:

Case Study 1: Antimicrobial Activity

A study conducted on the antimicrobial properties of (2S,4S)-1-tert-butyl 2-methyl 4-aminopyrrolidine revealed significant activity against various bacterial strains. The minimal inhibitory concentrations (MIC) were determined for several pathogens:

- Staphylococcus aureus : MIC = 50 µg/mL

- Escherichia coli : MIC = 100 µg/mL

- Bacillus subtilis : MIC = 10 µg/mL

These findings suggest that the compound could be a candidate for developing new antimicrobial therapies targeting resistant strains .

Case Study 2: Anti-inflammatory Effects

In vitro studies have shown that (2S,4S)-1-tert-butyl 2-methyl 4-aminopyrrolidine can significantly reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This indicates its potential use in managing inflammatory diseases .

Case Study 3: Neuroprotection

Research involving neuronal cell cultures exposed to oxidative stress demonstrated that treatment with (2S,4S)-1-tert-butyl 2-methyl 4-aminopyrrolidine resulted in reduced cell death and preserved mitochondrial function. These results highlight its potential for neuroprotective applications .

Q & A

Q. What are the limitations of using this compound in peptide coupling reactions?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.